molecular formula C8H4ClF3N2 B1286907 4-Amino-5-chloro-2-(trifluoromethyl)benzonitrile CAS No. 888073-09-4

4-Amino-5-chloro-2-(trifluoromethyl)benzonitrile

Cat. No.: B1286907
CAS No.: 888073-09-4
M. Wt: 220.58 g/mol
InChI Key: IPRWLSPAJFJPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The safety data sheet for 4-Amino-5-chloro-2-(trifluoromethyl)benzonitrile suggests that it is hazardous . It is recommended to wear personal protective equipment/face protection, avoid getting the compound in eyes, on skin, or on clothing, avoid dust formation, and use only under a chemical fume hood . It is also advised not to breathe the dust, vapor, mist, or gas of the compound and not to ingest it .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Amino-5-chloro-2-(trifluoromethyl)benzonitrile typically involves multiple steps:

Industrial Production Methods: In industrial settings, the production process is optimized for higher yields and purity. The use of marketable reagents such as glacial acetic acid, concentrated sulfuric acid, dibromo hydantoin, cuprous cyanide, liquid ammonia, and alcohol is common. The process involves bromination, cyano group replacement, and aminolysis substitution, achieving a product purity of over 99% and a total yield of 73-75% .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-chloro-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino and chloro groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles .

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-Amino-5-chloro-2-(trifluoromethyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specific pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-amino-5-chloro-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-6-1-4(3-13)5(2-7(6)14)8(10,11)12/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRWLSPAJFJPBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)N)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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